Cas no 89073-59-6 (5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 2,4(1H,3H)-Pyrimidinedione,5-amino-1,3-diethyl-
- 5-amino-1,3-diethylpyrimidine-2,4-dione
- 5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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- MDL: MFCD18888856
5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-804781-0.05g |
5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
89073-59-6 | 95.0% | 0.05g |
$587.0 | 2025-03-21 | |
| Enamine | EN300-804781-0.1g |
5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
89073-59-6 | 95.0% | 0.1g |
$615.0 | 2025-03-21 | |
| Enamine | EN300-804781-0.25g |
5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
89073-59-6 | 95.0% | 0.25g |
$642.0 | 2025-03-21 | |
| Enamine | EN300-804781-0.5g |
5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
89073-59-6 | 95.0% | 0.5g |
$671.0 | 2025-03-21 | |
| Enamine | EN300-804781-1.0g |
5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
89073-59-6 | 95.0% | 1.0g |
$699.0 | 2025-03-21 | |
| Enamine | EN300-804781-2.5g |
5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
89073-59-6 | 95.0% | 2.5g |
$1370.0 | 2025-03-21 | |
| Enamine | EN300-804781-5.0g |
5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
89073-59-6 | 95.0% | 5.0g |
$2028.0 | 2025-03-21 | |
| Enamine | EN300-804781-10.0g |
5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
89073-59-6 | 95.0% | 10.0g |
$3007.0 | 2025-03-21 | |
| Enamine | EN300-804781-1g |
5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
89073-59-6 | 1g |
$699.0 | 2023-09-03 | ||
| Enamine | EN300-804781-5g |
5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
89073-59-6 | 5g |
$2028.0 | 2023-09-03 |
5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
5-Amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 89073-59-6): An Overview of Its Structure, Properties, and Applications
5-Amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 89073-59-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines and is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and potential applications of this compound.
Chemical Structure and Properties
The molecular formula of 5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is C9H15N3O2, with a molecular weight of 197.23 g/mol. The compound features a pyrimidine ring with two amide functionalities and an amino group at the 5-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol and ethanol.
The structural characteristics of 5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione make it an attractive candidate for various chemical modifications and derivatizations. These modifications can enhance its solubility, stability, and biological activity, making it a valuable starting material for the synthesis of more complex molecules.
Synthesis Methods
The synthesis of 5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been extensively studied in the literature. One common synthetic route involves the reaction of ethyl isocyanate with ethyl cyanoacetate in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction proceeds via a cyclocondensation mechanism to form the desired pyrimidine derivative.
An alternative synthetic approach involves the reaction of ethyl cyanoacetate with urea in the presence of an acid catalyst such as p-toluenesulfonic acid. This method provides a straightforward and efficient route to the target compound with high yields and purity.
Biological Activities and Potential Applications
5-Amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been investigated for its potential biological activities in various preclinical studies. One notable area of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it may have therapeutic potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has also been explored for its antiviral properties. Research has demonstrated that it can inhibit the replication of certain viruses by interfering with viral protein synthesis or assembly. This makes it a promising lead compound for the development of antiviral drugs against viral infections such as influenza and herpes simplex virus.
Clinical Trials and Future Directions
The promising preclinical results have led to increased interest in advancing 5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione into clinical trials. Several Phase I trials are currently underway to evaluate its safety and pharmacokinetic profile in healthy volunteers. Preliminary data from these trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects.
Further clinical studies are planned to assess the efficacy of this compound in treating specific inflammatory and viral diseases. These studies will provide valuable insights into its therapeutic potential and help guide its development as a novel therapeutic agent.
Conclusion
In conclusion, 5-amino-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 89073-59-6 ) is a promising compound with a unique chemical structure and diverse biological activities. Its anti-inflammatory and antiviral properties make it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing clinical trials continue to provide more data on its safety and efficacy, 5-amino-1,3-diethyl - 1, 2, 3, 4 - tetrahydropyrimidine - 2, 4 - dione (CAS No.< strong >89073 - 59 - 6) holds great potential to become an important therapeutic agent in the future. p >
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